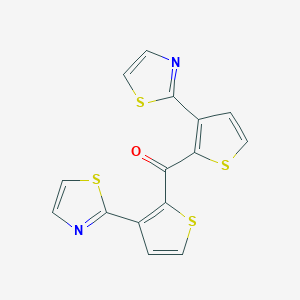
(1-Methylbutyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-pentan-2-yloxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peracids such as m-chloroperoxybenzoic acid (mCPBA). The reaction typically occurs under mild conditions and yields the desired epoxide with high selectivity.
Industrial Production Methods
In an industrial setting, the production of 2-pentan-2-yloxirane may involve the use of more scalable and cost-effective methods. Catalytic processes using metal catalysts, such as titanium or molybdenum-based catalysts, can be employed to achieve efficient epoxidation of alkenes. These methods offer advantages in terms of reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
2-pentan-2-yloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can convert the epoxide ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the epoxide under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce various alcohols or amines.
Scientific Research Applications
2-pentan-2-yloxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2-pentan-2-yloxirane exerts its effects involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological contexts to achieve desired transformations.
Comparison with Similar Compounds
Similar Compounds
Ethylene oxide: A simpler epoxide with a two-carbon backbone.
Propylene oxide: Another epoxide with a three-carbon backbone.
Butylene oxide: An epoxide with a four-carbon backbone.
Uniqueness
2-pentan-2-yloxirane is unique due to its specific structure, which includes a five-carbon backbone with a methyl group. This structure imparts distinct reactivity and properties compared to other epoxides, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
53229-39-3 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2-pentan-2-yloxirane |
InChI |
InChI=1S/C7H14O/c1-3-4-6(2)7-5-8-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
YJNBGESTCBYXQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




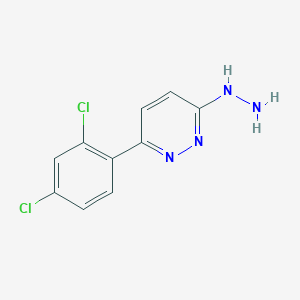
![tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B11816382.png)
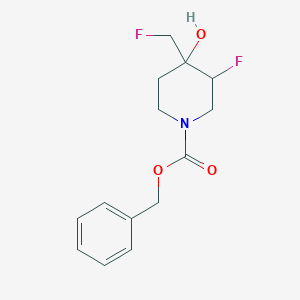


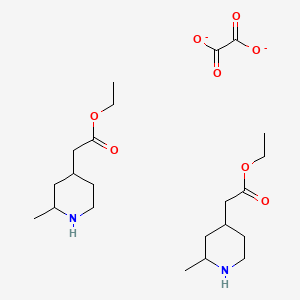
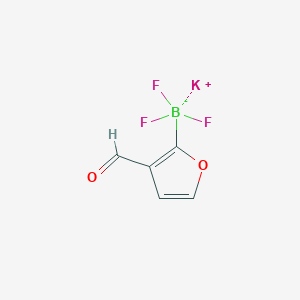

![2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B11816434.png)


